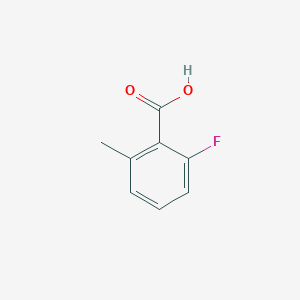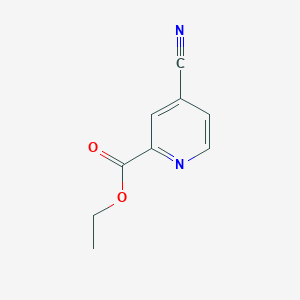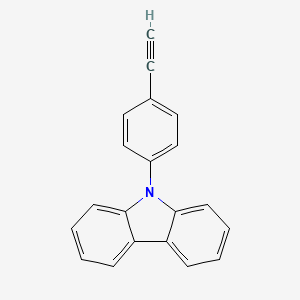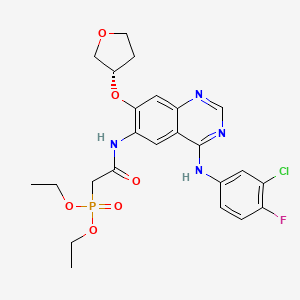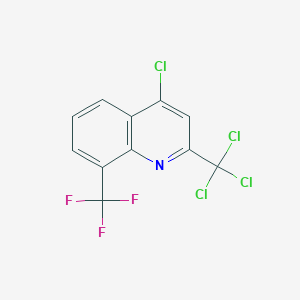
5,6,7,8-四氢-1,8-萘啶-2-甲胺
描述
5,6,7,8-Tetrahydro-1,7-naphthyridine is a class of heterocyclic compounds . They have been found in various natural sources and have been synthesized for their diverse biological activities . For example, they have been used in the development of potent Retinoid-Related Orphan Receptor γt Inverse Agonists .
Synthesis Analysis
The synthesis of related compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridine has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine includes a fused system of two pyridine rings . The exact structure of “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” could not be found.
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the syntheses of 5,6,7,8-Tetrahydro-1,6-naphthyridine rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine include a molecular weight of 134.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .
科学研究应用
合成与化学性质
- 改进的合成:药效团 5,6,7,8-四氢-1,7-萘啶已通过改进的五步顺序合成,与以前的方法相比有显着提高。该化合物是药理活性 2-(3-吡啶基)乙胺的构象锁定类似物 (Dow 和 Schneider,2001)。
- 多组分合成和片段化:涉及 α-(异氰基)乙酰胺、均烯基胺和醛的三组分反应已用于合成氧桥三环化合物,从而产生了结构多样的 5,6,7,8-四氢-1,7-萘啶衍生物 (Fayol 和 Zhu,2005)。
- 钴催化的环化:微波促进、钴催化的分子内 [2 + 2 + 2] 环化已用于有效合成 5,6,7,8-四氢-1,6-萘啶,能够以相对简单的方式制备这些化合物 (Zhou、Porco 和 Snyder,2007)。
药理研究
- 骨质疏松症的 αvβ3 拮抗剂:含有 5,6,7,8-四氢-1,8-萘啶-2-基结构的化合物已被发现是有效且选择性的 αvβ3 受体拮抗剂,在骨质疏松症的治疗中显示出潜力。这些化合物表现出优异的体外特征和良好的药代动力学 (Coleman 等人,2004)。
- 用于抗结核活性的库合成:5,6,7,8-四氢-1,6-萘啶支架的化学已被用于库合成,从而发现了三种具有抗结核活性的先导化合物 (Zhou 等人,2008)。
发光和晶体结构
- 发光金属有机化合物:对 N,N'-二苄基-2,7-二氨基-1,8-萘啶及其锌 (II) 配合物的研究揭示了强发光特性,锌配合物在室温下显示出从 400 到 600 nm 的宽发射带 (Che、Wan、Ho 和 Zhou,2001)。
作用机制
Target of Action
Similar compounds, such as 1,6-naphthyridines, have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s worth noting that related compounds, such as 1,6-naphthyridines, have been studied for their anticancer properties . These compounds may interact with cancer cells, leading to cell death, but the exact mechanism remains elusive.
Result of Action
Related compounds, such as 1,6-naphthyridines, have been reported to exhibit anticancer activity . This suggests that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine may also have potential anticancer effects.
Action Environment
The compound is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
未来方向
The future directions for research on these compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, and investigation of their potential biological activities. The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of these compounds is also of considerable interest .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . Additionally, this compound can bind to specific proteins, affecting their structural conformation and function . These interactions are crucial for understanding the compound’s role in biological systems.
Cellular Effects
The effects of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in cell proliferation and apoptosis . Furthermore, it affects gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes . These changes in cellular processes highlight the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface . These molecular interactions are key to understanding the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action.
属性
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHODLGQDPVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591676 | |
| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332883-10-0 | |
| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
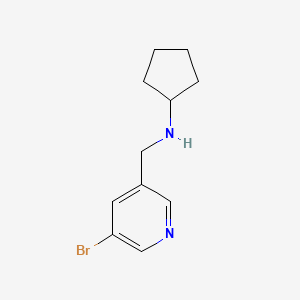
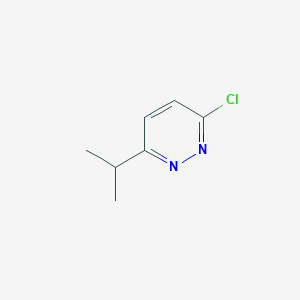
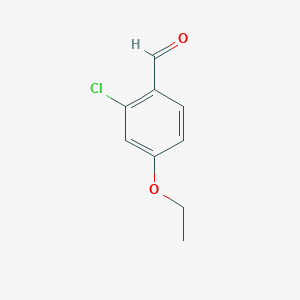
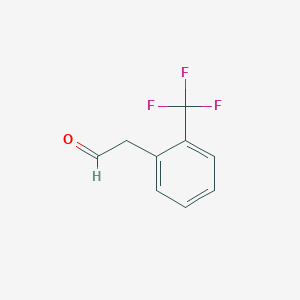
![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)




